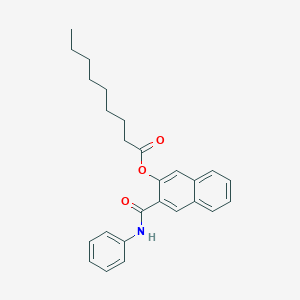

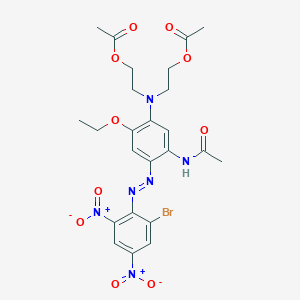

5-(4-Methoxyphenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related tetrazole derivatives, including 5-(4-Methoxyphenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride, involves specific reactions under controlled conditions. While direct synthesis information for this compound was not found, studies on similar compounds involve steps such as cyclization reactions and the use of specific reagents to achieve the desired tetrazole core. The synthesis of these compounds is designed to optimize yields and purity, considering the reactivity of the tetrazole group and the substituents attached to the phenyl rings (Al-Hourani et al., 2015).

Molecular Structure Analysis

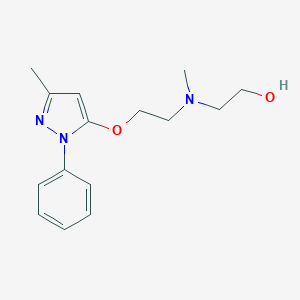

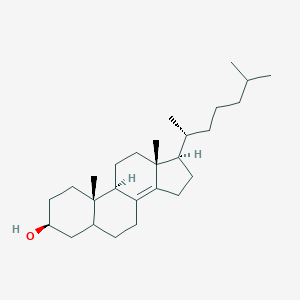

The molecular structure of tetrazole derivatives, including compounds similar to 5-(4-Methoxyphenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride, has been elucidated using techniques such as X-ray crystallography. These analyses reveal that the tetrazole rings are essentially planar and the phenyl rings attached at the 1- and 5-positions do not show significant conjugation with the tetrazole group, suggesting a distinct electronic environment around the tetrazole ring (Al-Hourani et al., 2015).

Applications De Recherche Scientifique

Electron Transport System Activity

Tetrazolium salts, including those structurally related to 5-(4-Methoxyphenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride, are utilized in measuring electron transport system (ETS) activity. ETS activity is crucial for assessing the microbial bioactivity in environments like soil and sediment. These salts are reduced to formazan by microorganisms, providing a measure of ETS activity which is essential in environmental microbiology and biogeochemical cycles (Trevors, 1984).

Flame Retardants and Environmental Concerns

Research into the effects of brominated and chlorinated flame retardants, which share structural motifs with tetrazolium salts, indicates significant environmental and health impacts. These studies highlight the persistence and potential toxicity of such compounds in ecosystems and the human body. Although the specific tetrazolium compound is not directly studied for these properties, understanding the behavior of structurally related compounds can inform safety and environmental risk assessments of new chemical entities (Vuong et al., 2020).

Organic Synthesis and Material Science

Tetrazolium salts are versatile intermediates in organic synthesis, including the synthesis of heterocycles and polymers. The chemical reactivity of tetrazolium salts, such as participation in redox reactions, makes them valuable for constructing complex organic molecules. This reactivity is also exploited in material science for creating novel materials with potential applications in electronics, sensing, and as advanced functional materials (Heinze et al., 2008).

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)-2,3-diphenyltetrazol-2-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N4O.ClH/c1-25-19-14-12-16(13-15-19)20-21-23(17-8-4-2-5-9-17)24(22-20)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPYHVSXCWQUDM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B83281.png)